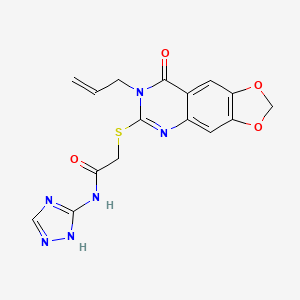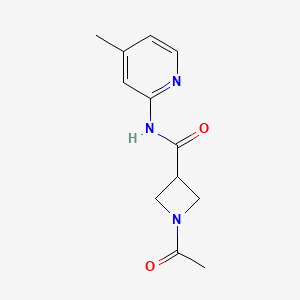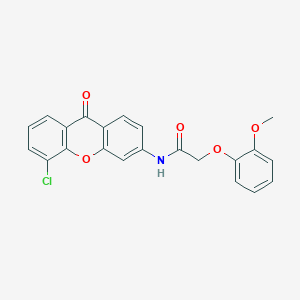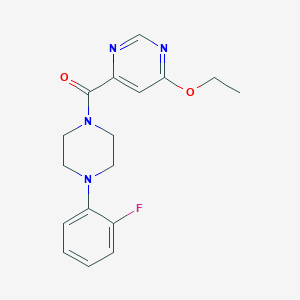
N-(4-isopropylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H14N6O4S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Potential
The imidazole moiety present in the compound is known for its antimicrobial properties . It can be utilized in the development of new antimicrobial agents against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.
Anti-inflammatory and Analgesic Activities
Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities . This suggests that our compound could be explored for its efficacy in reducing inflammation and pain, potentially leading to the development of new medications for conditions such as arthritis or chronic pain.
Antitumor Activity
Imidazole derivatives have been shown to possess antitumor properties . Research into the compound’s potential as an antitumor agent could contribute to cancer treatment, especially in targeting specific types of cancer cells with minimal side effects.
Antifungal Applications
The compound’s structure is conducive to antifungal activity, particularly against diseases like pulmonary aspergillosis caused by Aspergillus fumigatus . It could be a candidate for the synthesis of drugs aimed at treating fungal infections, which are a significant concern for immunocompromised patients.
Antiprotozoal and Antibacterial Effects
Certain derivatives of the compound have been used in the treatment of protozoal and bacterial infections . This indicates a potential application in the development of treatments for diseases caused by protozoan parasites and harmful bacteria.
Chemotherapeutic Value
The presence of heterocyclic nuclei in compounds has been associated with high chemotherapeutic values . This compound could be investigated for its potential use in chemotherapy, possibly offering a new avenue for treating infectious diseases.
properties
IUPAC Name |
2-[(8-oxo-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-2-3-22-14(24)9-4-11-12(26-8-25-11)5-10(9)19-16(22)27-6-13(23)20-15-17-7-18-21-15/h2,4-5,7H,1,3,6,8H2,(H2,17,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMWKZTHSCLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC(=O)NC4=NC=NN4)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B2792816.png)
![3-(3,4-Dimethoxyphenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2792820.png)
![2-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2792821.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2792823.png)
![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)

![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)

![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)

